2-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that features a unique combination of pyrrole, tetrahydrofuran, and cyclopenta[b]thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include organometallic catalysts, protecting groups, and specific solvents to control the reaction environment .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The scalability of the synthesis would be a key consideration for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of advanced materials, such as polymers or electronic components.
Mechanism of Action
The mechanism of action of 2-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity through binding or inhibition. The pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: Shares the pyrrole moiety but differs in the overall structure and reactivity.
1H-pyrrolo[2,3-b]pyridine derivatives: Similar in having a pyrrole structure but with different functional groups and applications.
Uniqueness
The uniqueness of 2-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide lies in its combination of multiple heterocyclic structures, providing a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C17H20N2O2S |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-pyrrol-1-yl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C17H20N2O2S/c20-16(18-11-12-5-4-10-21-12)15-13-6-3-7-14(13)22-17(15)19-8-1-2-9-19/h1-2,8-9,12H,3-7,10-11H2,(H,18,20) |
InChI Key |
NFMBEVPJSJGKOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(SC3=C2CCC3)N4C=CC=C4 |
Origin of Product |
United States |
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